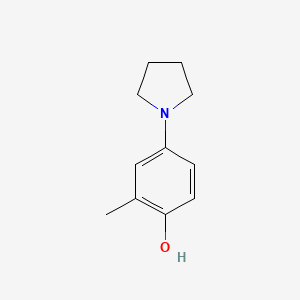
2-Methyl-4-(1-pyrrolidinyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(pyrrolidin-1-yl)phenol is a biologically significant compound belonging to the class of alkylaminophenols. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-(pyrrolidin-1-yl)phenol can be achieved through the Petasis reaction, which involves the reaction of an aldehyde, an amine, and a boronic acid. This method is favored due to its mild reaction conditions and high yield . The reaction typically proceeds as follows:
Reactants: An aldehyde, pyrrolidine, and a boronic acid.
Conditions: The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, at room temperature.
Catalysts: A catalyst, such as palladium, may be used to enhance the reaction rate.
Industrial Production Methods: Industrial production of 2-methyl-4-(pyrrolidin-1-yl)phenol may involve large-scale Petasis reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The phenol group in 2-methyl-4-(pyrrolidin-1-yl)phenol can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and its ability to scavenge free radicals.
Medicine: Explored for its anticancer properties and its ability to inhibit the proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 2-methyl-4-(pyrrolidin-1-yl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
2-Methyl-4-(pyrrolidin-1-yl)phenol can be compared with other alkylaminophenols and pyrrolidine derivatives:
Similar Compounds:
Uniqueness:
- The presence of both amine and phenol groups in 2-methyl-4-(pyrrolidin-1-yl)phenol provides unique chemical reactivity and biological activity.
- The pyrrolidine ring enhances the compound’s three-dimensional structure, contributing to its diverse pharmacological properties .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-methyl-4-pyrrolidin-1-ylphenol |
InChI |
InChI=1S/C11H15NO/c1-9-8-10(4-5-11(9)13)12-6-2-3-7-12/h4-5,8,13H,2-3,6-7H2,1H3 |
InChI Key |
LUKQPGYGARKPLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















